molecular formula C55H73N9O10S B10856628 PROTAC TG2 degrader-1

PROTAC TG2 degrader-1

Cat. No.: B10856628
M. Wt: 1052.3 g/mol
InChI Key: MYUZJYLLOWISNU-WXTQVCCASA-N
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Preparation Methods

Chemical Reactions Analysis

Compound 11 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 11 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the mechanisms of PROTAC degraders and their interactions with target proteins.

    Biology: It is used to investigate the role of TG2 in various biological processes, including cell migration and apoptosis.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where TG2 plays a critical role in disease progression.

    Industry: It is used in the development of new drugs and therapeutic agents targeting TG2 and other related proteins.

Comparison with Similar Compounds

Compound 11 is unique in its ability to specifically target TG2 for degradation. Similar compounds include other VHL-based PROTAC degraders and molecular glues that target different proteins for degradation. These compounds share a similar mechanism of action but differ in their target specificity and therapeutic applications .

Properties

Molecular Formula

C55H73N9O10S

Molecular Weight

1052.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[2-[2-[2-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H73N9O10S/c1-38-32-47(61-54(58-38)60-44-18-16-43(17-19-44)59-49(67)33-40-10-8-7-9-11-40)63(6)21-23-71-25-27-73-29-31-74-30-28-72-26-24-70-22-20-48(66)62-51(55(3,4)5)53(69)64-36-45(65)34-46(64)52(68)56-35-41-12-14-42(15-13-41)50-39(2)57-37-75-50/h7-19,32,37,45-46,51,65H,20-31,33-36H2,1-6H3,(H,56,68)(H,59,67)(H,62,66)(H,58,60,61)/t45-,46+,51-/m1/s1

InChI Key

MYUZJYLLOWISNU-WXTQVCCASA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C

Origin of Product

United States

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